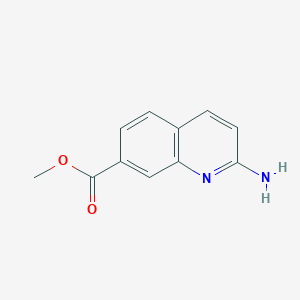

Methyl 2-aminoquinoline-7-carboxylate

Description

Significance of Quinolines as Privileged N-Heterocyclic Architectures

The quinoline (B57606) scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of organic and medicinal chemistry. eurekaselect.com Its structure is a key component in a multitude of natural products, synthetic pharmaceuticals, and functional materials. nih.gov The inherent chemical properties of the quinoline nucleus, including its aromaticity, basic nitrogen atom, and multiple sites for functionalization, make it a versatile building block in synthesis. nih.gov This structural versatility allows for the creation of large, diverse libraries of derivatives, which has been instrumental in the discovery of compounds with a wide array of biological activities. nih.govnih.gov Consequently, quinoline is widely regarded as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets, leading to the development of numerous therapeutic agents. nih.gov

The functionalization of the quinoline ring at its various positions can significantly alter its physicochemical and pharmacological properties. eurekaselect.com Researchers have developed numerous synthetic methodologies to introduce a wide range of substituents, thereby fine-tuning the electronic and steric characteristics of the molecule to achieve desired biological effects. nih.gov This has led to the successful commercialization of quinoline-based drugs for treating diseases ranging from malaria to cancer. nih.govnih.gov

Role of 2-Aminoquinolines in Contemporary Synthetic Chemistry

Within the vast family of quinoline derivatives, 2-aminoquinolines represent a particularly important subclass. The presence of an amino group at the C2-position of the quinoline ring provides a critical handle for further synthetic transformations and acts as a key pharmacophoric element. This amino group can serve as a hydrogen bond donor and a site for nucleophilic or electrophilic attack, enabling the construction of more complex molecular architectures. eurekaselect.comnih.gov

The synthesis of 2-aminoquinolines can be achieved through various chemical reactions, including one-pot multicomponent reactions (MCRs), Claisen-Schmidt condensation, and reductive amination. nih.gov These methods provide efficient access to a diverse range of 2-aminoquinoline (B145021) derivatives. Research has demonstrated that compounds bearing the 2-aminoquinoline scaffold are investigated for a variety of biological activities, highlighting their potential in drug discovery programs. nih.gov For instance, certain 7-substituted 2-aminoquinolines have been designed and synthesized as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative disorders. khanacademy.orgmdpi.com

Structural Context of Methyl 2-Aminoquinoline-7-carboxylate within the Quinoline Class

This compound is a distinct molecule that integrates the key structural features of the aforementioned classes. Its architecture is composed of the foundational quinoline core, substituted with two critical functional groups: an amino group at the 2-position and a methyl carboxylate group at the 7-position.

The combination of these features in this compound makes it an interesting subject for synthetic exploration and biological screening. The ester can potentially be hydrolyzed to the corresponding carboxylic acid or converted to various amides, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.

Table 1: Physicochemical Properties of this compound and Related Analogs

This table presents the computed physicochemical properties for this compound and its close structural analog, Methyl 2-(methylamino)quinoline-7-carboxylate. Data is sourced from computational databases.

| Property | This compound (Inferred) | Methyl 2-(methylamino)quinoline-7-carboxylate |

| Molecular Formula | C₁₁H₁₀N₂O₂ | C₁₂H₁₂N₂O₂ nih.gov |

| Molecular Weight | 202.21 g/mol | 216.24 g/mol nih.gov |

| IUPAC Name | This compound | methyl 2-(methylamino)quinoline-7-carboxylate nih.gov |

| Hydrogen Bond Donor Count | 2 | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 4 | 4 nih.gov |

| Rotatable Bond Count | 2 | 3 nih.gov |

| Topological Polar Surface Area | 64.1 Ų | 51.2 Ų nih.gov |

Table 2: Summary of Research Findings on Substituted Quinolines

This table summarizes key findings from research on substituted quinoline derivatives, providing context for the potential applications of this compound.

| Quinoline Scaffold | Substitution Pattern | Research Focus/Finding | Reference(s) |

| 2-Aminoquinoline | 5-, 6-, and 7-substitution | Investigated as ligands for SH3 domains. 6-substituted compounds showed the highest affinity. 7-substituted compounds had similar or lower affinity than the unsubstituted parent compound. | who.int |

| 2-Aminoquinoline | 7-substitution | Developed as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). | khanacademy.orgmdpi.com |

| 4-Aminoquinoline | 7-chloro substitution | A critical structural feature for potent antimalarial activity against Plasmodium falciparum. | nih.gov, youtube.com |

| 4-Aminoquinoline | 7-phenoxy substitution | Showed high potency, especially with shorter amino-containing side chains, against multi-drug resistant malaria strains. | nih.gov |

| 8-Aminoquinoline | Ring substitution | Introduction of groups at the 7-position generally leads to a loss of antimalarial activity in this specific scaffold. | who.int |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-aminoquinoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-11(14)8-3-2-7-4-5-10(12)13-9(7)6-8/h2-6H,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAIVBFTZOWMKHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=CC(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each proton and carbon atom within the molecule.

Proton NMR (¹H-NMR) analysis for Methyl 2-aminoquinoline-7-carboxylate reveals distinct signals corresponding to each unique proton in the molecule. Although a specific spectrum for this exact compound is not publicly available, data from closely related quinoline (B57606) derivatives allow for a detailed prediction of the expected spectrum. researchgate.netrsc.orgmdpi.com The aromatic protons on the quinoline ring system typically appear in the downfield region between δ 7.0 and 8.5 ppm. The protons of the amino group (-NH₂) are expected to produce a broad singlet, a characteristic feature due to quadrupole broadening and potential hydrogen exchange. The methyl protons of the ester group (-COOCH₃) would be observed as a sharp singlet further upfield, typically around δ 3.9 ppm. mdpi.com

Interactive Data Table: Predicted ¹H-NMR Chemical Shifts

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.5 | m (multiplet) |

| Amino (-NH₂) | Variable, broad | s (singlet) |

| Methyl (-OCH₃) | ~3.9 | s (singlet) |

Note: The exact chemical shifts and coupling constants for the aromatic protons depend on the specific electronic environment created by the amino and carboxylate substituents.

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment. oregonstate.edu For this compound, the spectrum would show 11 distinct signals corresponding to the 11 carbon atoms in the molecule. The carbonyl carbon of the methyl ester group is characteristically found at the low-field end of the spectrum, typically in the range of δ 165-170 ppm. libretexts.org The carbons of the quinoline ring appear between δ 110 and 158 ppm, with the carbon atom attached to the amino group (C2) and the carbons adjacent to the ring nitrogen showing characteristic shifts. researchgate.net The methyl carbon of the ester group is found in the upfield region, generally around δ 52 ppm. mdpi.com

Interactive Data Table: Predicted ¹³C-NMR Chemical Shifts

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Aromatic/Heterocyclic (C) | 110 - 158 |

| Methyl (-OCH₃) | ~52 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₁H₁₀N₂O₂, which corresponds to a monoisotopic mass of 202.07423 Da. uni.lu

The fragmentation of quinoline derivatives upon electron impact often involves the loss of hydrogen cyanide (HCN), a characteristic feature for this heterocyclic system. mcmaster.ca For this compound, other expected fragmentation pathways would include the loss of a methoxy (B1213986) radical (•OCH₃) from the molecular ion to form an acylium ion, or the loss of the entire methoxycarbonyl group (•COOCH₃). libretexts.orgmiamioh.edu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a molecule's elemental composition. For this compound, HRMS would confirm the molecular formula C₁₁H₁₀N₂O₂ by matching the experimentally measured mass with the calculated exact mass. For example, the predicted mass for the protonated molecule [M+H]⁺ is 203.08151. uni.lu The close agreement between the measured and calculated mass, as seen in studies of similar compounds, provides definitive evidence of the compound's identity. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key functional groups. rsc.org

The amino group (-NH₂) would show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. The carbonyl group (C=O) of the ester is expected to produce a strong, sharp absorption band around 1700-1725 cm⁻¹. spectroscopyonline.com Additionally, the spectrum would feature C-O stretching vibrations for the ester group between 1300 and 1200 cm⁻¹, along with various peaks corresponding to the aromatic C=C and C-H bonds of the quinoline ring system. mdpi.comresearchgate.net

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Ester (C=O) | C=O Stretch | 1700 - 1725 |

| Ester (C-O) | C-O Stretch | 1200 - 1300 |

| Aromatic Ring | C=C and C-H Stretches/Bends | Multiple bands |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline form. This technique can provide precise measurements of bond lengths, bond angles, and torsion angles. While a specific crystal structure for this compound has not been reported, analysis of related structures like methyl quinoline-2-carboxylate demonstrates the power of this technique. researchgate.netnih.gov

If a single crystal of this compound were analyzed, the data would reveal the planarity of the quinoline ring system and the conformation of the methyl carboxylate group relative to the ring. Furthermore, it would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonds formed between the amino group of one molecule and the carbonyl oxygen or ring nitrogen of a neighboring molecule. mdpi.com Such analyses provide fundamental insights into the solid-state behavior and properties of the compound.

Single Crystal X-ray Diffraction Studies

As of the current available scientific literature, a single crystal X-ray diffraction study specifically for this compound has not been reported. While crystallographic data for analogous compounds, such as methyl quinoline-2-carboxylate, have been published, the precise crystal and molecular structure of this compound remains to be elucidated and deposited in crystallographic databases.

The determination of the crystal structure of this compound through single crystal X-ray diffraction would provide invaluable information, including the unit cell dimensions, space group, and the precise atomic coordinates of each atom in the molecule. This empirical data is fundamental for a definitive understanding of its three-dimensional arrangement in the solid state. Such a study would reveal the planarity of the quinoline ring system, the conformation of the methyl carboxylate group relative to the aromatic core, and the specific bond lengths and angles, which are influenced by the electronic effects of the amino and carboxylate substituents.

For illustrative purposes, a hypothetical data table for crystallographic parameters that would be obtained from such a study is presented below.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₁H₁₀N₂O₂ |

| Formula Weight | 202.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) | Value g/cm³ |

| Absorption Coeff. (μ) | Value mm⁻¹ |

Note: The values in this table are hypothetical and serve as a template for the data that would be generated from an actual single crystal X-ray diffraction experiment.

Analysis of Intermolecular Interactions and Crystal Packing

The analysis of intermolecular interactions and crystal packing is contingent on the successful determination of the crystal structure. Based on the functional groups present in this compound—an amino group (a hydrogen bond donor), a quinoline nitrogen atom (a hydrogen bond acceptor), and a methyl carboxylate group (with a carbonyl oxygen as a hydrogen bond acceptor)—a rich network of intermolecular interactions would be anticipated.

A detailed examination of the crystal packing would likely reveal the presence of various non-covalent interactions that dictate the supramolecular architecture. These interactions are crucial in stabilizing the crystal lattice. The primary intermolecular forces expected include:

N-H···N and N-H···O Hydrogen Bonds: The amino group is a potent hydrogen bond donor and is expected to form strong hydrogen bonds with the nitrogen atom of the quinoline ring or the carbonyl oxygen of the carboxylate group of neighboring molecules. These interactions are highly directional and play a significant role in the formation of specific motifs, such as dimers, chains, or sheets. mdpi.com

π-π Stacking: The planar aromatic quinoline rings are likely to engage in π-π stacking interactions. The geometry of these interactions (e.g., parallel-displaced or T-shaped) would be a key feature of the crystal packing, influencing the electronic properties of the solid-state material.

Computational Chemistry and Theoretical Investigations

Vibrational Spectroscopy Simulations (IR and Raman)

Calculated Harmonic Vibrational Frequencies and Potential Energy Distribution (PED)

At present, specific studies detailing the calculated harmonic vibrational frequencies and Potential Energy Distribution (PED) for Methyl 2-aminoquinoline-7-carboxylate are not available in the reviewed scientific literature. This type of analysis, typically performed using Density Functional Theory (DFT) methods, would provide a theoretical vibrational spectrum. The PED would further assign these calculated frequencies to specific vibrational modes of the molecule, such as the stretching, bending, and torsional motions of its constituent atoms and functional groups (e.g., the amino group, quinoline (B57606) ring, and carboxylate moiety).

Quantum Chemical Descriptors and Reactivity Analysis

While direct and specific quantum chemical descriptor data for this compound is not explicitly detailed in the available research, the general principles of reactivity analysis can be outlined. These descriptors are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Hardness and Softness

Specific values for the chemical hardness (η) and softness (S) of this compound have not been reported. In principle, these would be calculated from the HOMO and LUMO energy gap. A large energy gap would suggest high hardness and low reactivity, while a small energy gap would indicate high softness and greater reactivity.

Electronegativity and Chemical Potential

The electronegativity (χ) and chemical potential (μ) for this specific molecule are not available in the surveyed literature. These parameters, which are related to the electron-attracting power of the molecule, would be determined from the energies of the frontier molecular orbitals.

Electrophilicity and Nucleophilicity Indices

Calculated electrophilicity (ω) and nucleophilicity (ε) indices for this compound have not been found in published studies. These indices would quantify the molecule's ability to act as an electrophile or a nucleophile in chemical reactions.

Analysis of Electron Transfer from Inhibitors to Metal Surfaces

There are currently no available studies that theoretically analyze the electron transfer from this compound to metal surfaces. Such an analysis would be crucial for understanding its potential as a corrosion inhibitor, calculating the fraction of electrons transferred (ΔN) to a metal surface.

Quantitative Structure-Activity Relationship (QSAR) Studies

Specific Quantitative Structure-Activity Relationship (QSAR) models focused solely on this compound have not been identified. However, the broader class of 2-aminoquinolines has been subject to structure-activity relationship (SAR) analyses. For instance, in studies of neuronal nitric oxide synthase inhibitors, the structural features of 2-aminoquinoline (B145021) derivatives, including substitutions on the quinoline ring, have been correlated with their biological activity. A QSAR study would build upon this by developing a mathematical model that quantitatively relates molecular descriptors (e.g., electronic, steric, and hydrophobic properties) of a series of related compounds to their activities. For this compound, this would involve calculating various descriptors and correlating them with a measured biological endpoint.

Hansch and Free-Wilson Analysis

Hansch and Free-Wilson analyses are foundational methods in quantitative structure-activity relationship (QSAR) studies, aiming to correlate a molecule's biological activity with its physicochemical properties or structural features. nih.govslideshare.netijnrd.org

The Hansch analysis is a multiparameter approach that typically involves correlating biological activity with electronic (e.g., Hammett constant), hydrophobic (e.g., log P), and steric (e.g., Taft's steric parameter) properties of a series of related compounds. nih.govresearchgate.net The general form of the Hansch equation is:

log(1/C) = k₁logP + k₂σ + k₃Es + k₄

Biological Activity = Σ(Group Contributions) + Activity of Parent Scaffold

This method is particularly useful when physicochemical parameters are not available for all substituents. For instance, a modified Free-Wilson analysis was applied to a series of 4-quinolinehydrazones to understand their antiviral activity. nih.govacs.org For this compound, a Free-Wilson analysis would involve synthesizing and testing a series of analogues with different substituents at the amino and carboxylate positions to determine the activity contribution of each functional group.

Correlation with Quantum Chemical Indices

Quantum chemical calculations provide a deeper understanding of a molecule's electronic structure, which can be correlated with its reactivity and potential interactions. Key quantum chemical indices include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap (ΔE), dipole moment (μ), and atomic net charges.

EHOMO is associated with the molecule's ability to donate electrons. A higher EHOMO value indicates a greater tendency for electron donation.

ELUMO relates to the molecule's ability to accept electrons. A lower ELUMO value suggests a greater propensity for electron acceptance.

The HOMO-LUMO gap (ΔE) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

While specific quantum chemical data for this compound is not detailed in the provided search results, a QSAR analysis of structurally related 1,8-naphthalimide-4-aminoquinoline derivatives provides representative values for these descriptors. researchgate.net

Table 1: Representative Quantum Chemical Indices for a Related Aminoquinoline Derivative

| Descriptor | Value |

|---|---|

| EHOMO (eV) | -5.688 |

| ELUMO (eV) | -1.557 |

| ΔE (eV) | 4.13 |

| Dipole Moment (Debye) | 3.075 |

Data based on a related aminoquinoline derivative from a QSAR study. researchgate.net

These indices are critical in predicting how this compound might interact with biological targets or material surfaces. For example, the regions of highest and lowest electrostatic potential can indicate sites prone to electrophilic or nucleophilic attack, respectively.

Molecular Dynamics (MD) Simulation for Adsorption Studies

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. youtube.com This technique allows for the investigation of complex processes such as the adsorption of molecules onto material surfaces, providing detailed information about interaction dynamics and binding affinities. researchgate.netnd.eduyoutube.com

MD simulations can model the adsorption of quinoline derivatives, like this compound, onto various material surfaces, such as metals (e.g., iron, copper) or nanoparticles. researchgate.netjmaterenvironsci.commdpi.com These simulations reveal the preferred orientation of the molecule on the surface and the nature of the interactions. For instance, studies on the adsorption of quinoline derivatives on an Fe(110) surface show that the molecules tend to adsorb in a flat-lying orientation, maximizing the interaction between the π-system of the quinoline ring and the metal surface. jmaterenvironsci.com The amino and carboxylate groups of this compound would likely play a significant role in its adsorption behavior, potentially forming strong coordinate bonds or hydrogen bonds with the surface.

A key output of MD simulations is the calculation of the binding energy between the adsorbate (this compound) and the adsorbent (material surface). nih.govnih.gov The binding energy quantifies the strength of the interaction and is crucial for understanding the stability of the adsorbed layer. It is typically calculated as:

Ebinding = Etotal - (Esurface + Emolecule)

where Etotal is the total energy of the system with the molecule adsorbed on the surface, and Esurface and Emolecule are the energies of the isolated surface and molecule, respectively. A more negative binding energy indicates a stronger and more favorable interaction. For example, the binding energy of quinoline derivatives on an Fe(001) surface has been calculated to be significant, indicating strong adsorption. researchgate.net

Computational Design and Modeling of Advanced Architectures

The unique structural properties of this compound make it a valuable building block in the computational design and modeling of advanced molecular architectures, particularly foldamers. duke.edunih.gov

Foldamers are synthetic oligomers that adopt well-defined, predictable secondary structures, mimicking biological molecules like proteins. duke.edunih.gov Aminoquinoline-2-carboxylic acids are particularly interesting monomers for creating helical and rod-like foldamers. uni-muenchen.deuni-muenchen.denih.gov The position of the amino group on the quinoline ring is a critical determinant of the resulting foldamer's curvature. uni-muenchen.de

Specifically, 7-aminoquinoline-2-carboxylic acid, the parent acid of this compound, is considered a "meta-like" building block. uni-muenchen.de When polymerized, it induces a folding angle of less than 120°, which is less curved compared to its 8-amino counterpart. uni-muenchen.de This characteristic allows for the formation of foldamers with larger internal cavities. uni-muenchen.de It is estimated that approximately 4.5 of these "Qm" units are required to complete a full helical turn. uni-muenchen.de In contrast, the 6-amino isomer ("Qp") leads to nearly linear, rod-like structures, while the 8-amino isomer ("Qo") produces highly curved oligomers. uni-muenchen.de Therefore, this compound is a key monomer for the computational design of foldamers with specific, predictable curvatures and cavity sizes.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-aminoquinolines |

| 4-quinolinehydrazones |

| 1,8-naphthalimide-4-aminoquinoline |

| 7-aminoquinoline-2-carboxylic acid |

| 8-aminoquinoline-2-carboxylic acid |

Chemical Reactivity and Mechanistic Studies

Reaction Mechanisms for Functionalization of the Aminoquinoline Core

The functionalization of the 2-aminoquinoline (B145021) core is a key strategy for the synthesis of more complex molecules. This involves leveraging the reactivity of the amino group and the ester moiety through various chemical transformations.

The Wittig reaction is a powerful method for alkene synthesis from aldehydes or ketones and a phosphonium (B103445) ylide. wikipedia.orglibretexts.orgadichemistry.comlibretexts.org While direct "Wittig cyanovinylation" is not a standard named reaction, it implies a two-step process or a variation of the Wittig-Horner reaction to introduce a cyanovinyl group. A plausible pathway would involve the initial conversion of the amino group on the quinoline (B57606) ring into a suitable aldehyde. This aldehyde would then undergo a Wittig reaction with a cyanomethyl-substituted phosphonium ylide (e.g., cyanomethylenetriphenylphosphorane).

Alternatively, the term may refer to the reaction of an aldehyde derivative of the aminoquinoline with a reagent that provides a cyanovinyl group. Another related transformation is cyanoethylation, where acrylonitrile (B1666552) reacts with aromatic amines, often in the presence of a catalyst, to form N-monocyanoethylated derivatives. google.comresearchgate.netijstr.org This process adds a cyanoethyl group to the amino function.

The general mechanism for a Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and a stable triphenylphosphine (B44618) oxide. adichemistry.comorganic-chemistry.org

| Reaction Stage | Description | Key Intermediates |

| Ylide Formation | A phosphonium salt is deprotonated by a strong base. | Phosphonium Ylide |

| Cycloaddition | The ylide attacks the carbonyl group of an aldehyde or ketone. | Betaine, Oxaphosphetane |

| Elimination | The oxaphosphetane collapses to form the final products. | Alkene, Triphenylphosphine Oxide |

The 2-amino group of the quinoline core is readily acetylated to form an amide. This is often done to protect the amino group during subsequent reactions or to modulate the electronic properties of the quinoline system. Acetylation is typically achieved using reagents like acetic anhydride (B1165640) or acetyl chloride in the presence of a base.

Deprotection of the resulting N-acetyl group is a crucial subsequent step. This can be accomplished under various conditions. Basic hydrolysis, for example, using potassium hydroxide (B78521) in ethanol, is a common method. commonorganicchemistry.com Another reported method for the deprotection of acetyl groups from amides involves the use of thionyl chloride and pyridine (B92270) in a non-aqueous solvent like 1,2-dichloroethane (B1671644) at ambient temperature. cabidigitallibrary.orgcabidigitallibrary.org This method is described as efficient, with a cleaner reaction profile and simple workup. cabidigitallibrary.orgcabidigitallibrary.org The deprotection of arylamines is noted to be easier than that of aliphatic amines under these conditions due to the electronic effects of the aromatic ring. cabidigitallibrary.org Difficulties in deacetylation under mild conditions have been noted in complex nucleoside chemistry, indicating that the choice of deprotection agent must be compatible with other functional groups in the molecule. researchgate.net

| Method | Reagents | Conditions | Key Features |

| Acetylation | Acetic Anhydride or Acetyl Chloride | Presence of a base | Protection of the amino group |

| Basic Hydrolysis | Aqueous KOH in Ethanol | Heating | Standard deprotection |

| Thionyl Chloride/Pyridine | SOCl₂, Pyridine | Ambient Temperature | Mild, non-aqueous conditions cabidigitallibrary.orgcabidigitallibrary.org |

The methyl ester at the 7-position of the quinoline ring can be reduced to a primary alcohol, (2-aminoquinolin-7-yl)methanol. This transformation is a key step in converting the ester into other functional groups. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters and carboxylic acids to primary alcohols. byjus.commasterorganicchemistry.comquora.com The reaction is typically carried out in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). byjus.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxy (B1213986) leaving group and a second hydride attack on the intermediate aldehyde, which is then protonated during workup to yield the primary alcohol.

Due to its high reactivity, LiAlH₄ must be used with caution and under anhydrous conditions, as it reacts violently with water. byjus.comquora.com

| Reducing Agent | Solvent | Key Features | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | Powerful, non-selective, requires anhydrous conditions | Primary Alcohol |

The primary alcohol, (2-aminoquinolin-7-yl)methanol, obtained from the reduction of the ester, can be selectively oxidized back to the corresponding aldehyde, 2-aminoquinoline-7-carbaldehyde. A common and selective reagent for the oxidation of primary alcohols to aldehydes, especially for allylic and benzylic alcohols, is manganese dioxide (MnO₂). organic-chemistry.orgmychemblog.com This reagent is valued for its mildness and selectivity, minimizing the risk of over-oxidation to a carboxylic acid. The reaction is typically performed by stirring the alcohol with an excess of activated MnO₂ in a solvent like chloroform, dichloromethane, or acetone (B3395972) at room temperature. mychemblog.com The mechanism is thought to involve the adsorption of the alcohol onto the surface of the MnO₂. mychemblog.com

Other reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), which is a milder version of chromic acid. researchgate.net

| Oxidizing Agent | Solvent | Key Features | Product |

| Manganese Dioxide (MnO₂) | Dichloromethane, Chloroform | Mild, selective for allylic/benzylic alcohols | Aldehyde |

| Pyridinium Chlorochromate (PCC) | Dichloromethane | Milder than chromic acid, avoids over-oxidation | Aldehyde |

Intramolecular Cyclization Reactions

The structure of Methyl 2-aminoquinoline-7-carboxylate and its derivatives is amenable to intramolecular cyclization reactions to form polycyclic heterocyclic systems. For instance, derivatives of pyrazolo[3,4-b]quinoline have been synthesized, and in some cases, unexpected intramolecular cyclization and phosphonylation reactions have been observed, leading to the formation of new tetracyclic ring systems. rsc.org Such reactions highlight the potential for complex molecular architectures to be built from the quinoline scaffold. These cyclizations can be promoted by reagents that facilitate the interaction between different parts of the molecule, such as phosphorus oxychloride, or can occur as part of a cascade reaction. rsc.org

Intermolecular Condensation Reactions

The amino group and the activated positions on the quinoline ring allow for intermolecular condensation reactions. For example, 2-aminoquinolines can participate in condensation reactions with aldehydes and ketones. researchgate.netresearchgate.net The condensation of 2-aminobenzylamines with various aldehydes has been shown to be an efficient, reagent-free method for synthesizing 1,2,3,4-tetrahydroquinazolines. researchgate.net Similarly, 2-aminophenols condense with aldehydes to form 2-substituted benzoxazoles. researchgate.net In the context of this compound, the 2-amino group can act as a nucleophile, reacting with electrophilic partners like aldehydes to form imines, which can then undergo further reactions or cyclizations. The synthesis of 7-aminoquinolines has been achieved through the catalyst-free condensation of m-phenylenediamines with β-diketones, a reaction driven by the electronic properties of the substituents. nih.gov These types of condensation reactions are fundamental in building more complex molecular structures from simpler quinoline precursors. acs.orgnih.govplos.org

Cycloaddition Reactions (e.g., [2+2] and 1,3-Dipolar)

Cycloaddition reactions offer a powerful tool for the construction of complex polycyclic and heterocyclic scaffolds. While specific studies on this compound are not extensively documented, the reactivity of the quinoline system in related compounds provides a basis for understanding its potential cycloaddition pathways.

The amenability of quinolines to undergo dearomative cycloadditions has been demonstrated. For instance, photosensitized [4+2]-cycloadditions of quinolines with alkenes can proceed with high regioselectivity and diastereoselectivity, leading to the formation of intricate polycyclic structures. acs.org Mechanistic investigations of these reactions have pointed towards a stepwise radical cycloaddition mechanism involving a triplet-triplet energy transfer to a Lewis acid-activated quinoline. nih.gov This suggests that under photochemical conditions, the quinoline core of this compound could potentially act as a 4π component in cycloadditions.

Furthermore, the imine functionality inherent in the 2-aminoquinoline structure can participate in [2+2] cycloadditions. Although direct examples with this compound are scarce, related N-arylsulfonylimines have been shown to undergo [2+2] cycloaddition reactions to form azetidine (B1206935) derivatives with high diastereoselectivity and regioselectivity. acs.org Aromatic imines, in a more general sense, are known to react with ketenes in [2+2] cycloadditions to yield β-lactams via the Staudinger synthesis. wikipedia.org

The concept of 1,3-dipolar cycloadditions provides another avenue for the functionalization of the quinoline scaffold. wikipedia.org These reactions involve a 1,3-dipole reacting with a dipolarophile to construct a five-membered ring. wikipedia.orgyoutube.com While direct participation of the 2-aminoquinoline moiety as a 1,3-dipole is not commonly reported, the synthesis of related quinoline-containing heterocyclic systems has been achieved through such pathways. For example, the synthesis of trovafloxacin, a fluoroquinolone antibiotic, involves a 1,3-dipolar cycloaddition as a key ring-forming step. wikipedia.org It is conceivable that derivatives of this compound could be designed to incorporate or react with 1,3-dipoles, leading to novel heterocyclic adducts.

Table 1: Examples of Cycloaddition Reactions Involving Quinoline Scaffolds

| Reaction Type | Reactants | Product Type | Reference |

| Photosensitized [4+2]-Cycloaddition | Quinoline, Alkene | Polycyclic Scaffold | acs.org |

| [2+2] Cycloaddition | N-arylsulfonylimine, Alkene | Azetidine | acs.org |

| Staudinger Synthesis ([2+2]) | Aromatic imine, Ketene | β-Lactam | wikipedia.org |

| 1,3-Dipolar Cycloaddition | Ethyl diazoacetate, N-Cbz-3-pyrroline | Pyrrazolidine derivative | wikipedia.org |

This table presents analogous reactions and does not represent direct reactions of this compound.

Reductive Amination Mechanisms

Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a carbonyl compound with an amine to form an imine intermediate, which is subsequently reduced. nih.govyoutube.com In the context of this compound, the primary amino group at the 2-position is a key reactive site for such transformations.

The general mechanism of reductive amination proceeds via the nucleophilic attack of the amine onto a carbonyl carbon, forming a hemiaminal intermediate. nih.gov This is followed by the elimination of water to generate a transient imine or iminium ion, which is then reduced to the corresponding amine by a suitable reducing agent. youtube.com Common reducing agents for this purpose include sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120). wikipedia.org

The choice of reducing agent is crucial for the success of one-pot reductive amination procedures. Sodium cyanoborohydride is often favored as it is a milder reducing agent than sodium borohydride and will selectively reduce the iminium ion in the presence of the starting carbonyl compound. youtube.com

Table 2: Key Steps in the Reductive Amination of a 2-Aminoquinoline Derivative

| Step | Description | Intermediate |

| 1 | Nucleophilic attack of the 2-amino group on a carbonyl compound. | Hemiaminal |

| 2 | Dehydration to form an imine or iminium ion. | Imine/Iminium Ion |

| 3 | Reduction of the C=N double bond by a hydride source. | Alkylated Amine |

This table outlines the general mechanism and does not depict a specific reaction of this compound.

Investigation of Radical Reaction Pathways

The involvement of radical intermediates in the synthesis and functionalization of quinoline derivatives has been a subject of increasing interest. mdpi.com These reactions often proceed under mild conditions and can offer unique reactivity patterns compared to traditional ionic pathways.

While specific investigations into the radical reaction pathways of this compound are limited, studies on related quinoline systems provide valuable insights. For example, a method for the synthesis of 3-substituted quinolines has been developed via an N-bromosuccinamide (NBS)-mediated radical reaction under visible light. mdpi.com The proposed mechanism involves the formation of a bromine radical which initiates a cascade leading to the cyclization and formation of the quinoline ring. mdpi.com

Furthermore, the synthesis of quinolines has been achieved through a synergistic I2/amine promoted formal [4+2] cycloaddition of methyl ketones, which is suggested to proceed through a radical reaction pathway under aerobic conditions. organic-chemistry.org The selective addition of radicals to isonitriles has also been demonstrated as a general route for the preparation of N-heteroaromatics, including quinolines. organic-chemistry.org

Methyl 2 Aminoquinoline 7 Carboxylate As a Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Substituted 2-Aminoquinoline (B145021) Derivatives

The inherent reactivity of the 2-amino group in Methyl 2-aminoquinoline-7-carboxylate makes it an excellent starting point for the synthesis of a wide range of substituted 2-aminoquinoline derivatives. This functional group can readily undergo various chemical transformations, including N-alkylation, N-arylation, and acylation, allowing for the introduction of diverse substituents at the 2-position. eurekaselect.comnih.govnih.gov These modifications are crucial for tuning the electronic and steric properties of the quinoline (B57606) scaffold, which in turn can influence the biological activity and material properties of the final products. nih.govresearchgate.net

The synthesis of such derivatives often involves straightforward and high-yielding reactions. For instance, the amino group can be reacted with various alkyl halides or sulfonyl chlorides to introduce alkyl or sulfonyl functionalities. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form C-N bonds with a variety of aryl and heteroaryl partners. eurekaselect.com The resulting substituted 2-aminoquinolines are valuable intermediates for the synthesis of more complex molecules and have been investigated for their potential applications in medicinal chemistry. nih.govresearchgate.net

Table 1: Examples of Reactions for the Synthesis of Substituted 2-Aminoquinoline Derivatives

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base | 2-(Alkylamino)quinoline-7-carboxylate |

| N-Arylation | Aryl halide, Palladium catalyst, Ligand, Base | 2-(Arylamino)quinoline-7-carboxylate |

| Acylation | Acyl chloride or Anhydride (B1165640), Base | 2-Acetamidoquinoline-7-carboxylate |

| Sulfonylation | Sulfonyl chloride, Base | 2-(Sulfonamido)quinoline-7-carboxylate |

Role in Constructing Poly-Substituted Quinoline Scaffolds

Beyond simple substitution at the 2-position, this compound serves as a strategic starting material for the construction of poly-substituted quinoline scaffolds. The existing functional groups can direct further substitutions on the quinoline ring system through various electrophilic and nucleophilic aromatic substitution reactions. The amino group, being an activating group, can facilitate electrophilic substitution at the ortho and para positions of the quinoline ring, while the carboxylate group can be modified or used to introduce other functionalities.

The ability to introduce multiple substituents with regio-control is a significant advantage in the synthesis of complex quinoline-based molecules. acs.org Classical methods for quinoline synthesis, such as the Friedländer annulation, often provide efficient routes to polysubstituted quinolines. acs.org While direct examples starting from this compound are not extensively detailed in the provided search results, the principles of quinoline chemistry suggest its potential as a key intermediate in multi-step syntheses leading to such scaffolds.

Intermediate in the Synthesis of Fused Heterocyclic Systems

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, where additional rings are built onto the quinoline framework.

Pyrimidoquinoline Derivatives

Pyrimido[4,5-b]quinolines are a class of fused heterocyclic compounds that have garnered significant interest due to their structural similarity to flavins and their potential biological activities. nih.govresearchgate.netresearchgate.netsemanticscholar.orgsharif.edu The synthesis of these systems often involves the construction of a pyrimidine (B1678525) ring onto a pre-existing quinoline core.

One common strategy involves the cyclization of a 2-aminoquinoline derivative that possesses a suitable functional group at the 3-position, such as a carboxamide or a cyano group. researchgate.net While the direct use of this compound in a one-step synthesis of pyrimido[4,5-b]quinolines is not explicitly detailed in the provided results, it can be envisioned as a starting material for the introduction of the necessary functionalities at the 3-position through a series of synthetic steps. For instance, the amino group could be protected, followed by functionalization of the 3-position, and subsequent deprotection and cyclization to form the pyrimidine ring.

Table 2: General Synthetic Routes to Pyrimido[4,5-b]quinolines

| Starting Quinoline Derivative | Reagents for Cyclization | Resulting Pyrimidoquinoline |

| 2-Aminoquinoline-3-carboxamide | Formamide, Acetic anhydride, Phenyl isocyanate | 4-Hydroxypyrimido[4,5-b]quinolines |

| 2-Amino-3-cyanoquinoline | Ammonia, Urea, Formamide | 4-Aminopyrimido[4,5-b]quinolines |

| 2-Amino-3-aminomethylquinoline | Various reagents | 3,4-Dihydropyrimido[4,5-b]quinolines |

Nucleoside Derivatives

The synthesis of nucleoside analogues is a significant area of research in medicinal chemistry, as these compounds often exhibit potent antiviral and anticancer properties. nih.govnih.gov The general approach to synthesizing nucleoside analogues involves the coupling of a modified nucleobase with a sugar moiety. nih.govspringernature.com

While the direct incorporation of this compound as a nucleobase mimic into a nucleoside structure is not explicitly described in the search results, its quinoline framework presents an interesting scaffold for the design of novel nucleoside analogues. The synthesis would likely involve the glycosylation of the 2-amino group with a protected sugar derivative, followed by further modifications if necessary. The development of efficient and flexible synthetic routes to novel nucleoside analogues is an ongoing challenge, and the use of diverse heterocyclic systems like quinoline holds promise for the discovery of new therapeutic agents. nih.govspringernature.com

Utilization in the Synthesis of Peptide Analogues and Conjugates

The presence of both an amino and a carboxylate group makes this compound a valuable building block for the synthesis of peptide analogues and conjugates. nih.govmdpi.com These modifications can enhance the properties of peptides, such as their stability, cell permeability, and biological activity. mdpi.com

Peptide Modification via Amine and Carboxylate Groups

The 2-amino group of this compound can be readily coupled to the C-terminus of a peptide chain using standard peptide coupling reagents. nih.govnih.gov This introduces the quinoline moiety as a non-natural amino acid analogue into the peptide sequence.

Conversely, the carboxylate group at the 7-position can be activated and coupled to the N-terminus of a peptide or an amino acid side chain. nih.govnih.gov This allows for the conjugation of the quinoline scaffold to a peptide, creating a hybrid molecule with potentially novel properties. The choice of coupling strategy depends on the desired final structure and the specific application of the peptide conjugate. The development of chemoselective methods for peptide conjugation is an active area of research, enabling the precise modification of complex peptide structures. nih.gov

Table 3: Functional Groups of this compound for Peptide Modification

| Functional Group | Position on Quinoline Ring | Potential Site of Peptide Attachment |

| Amino Group | 2 | C-terminus of a peptide |

| Carboxylate Group | 7 | N-terminus or side chain of a peptide |

Applications in Derivatization for Analytical and Synthetic Purposes

The strategic placement of a reactive primary amine and a carboxylate ester on the quinoline scaffold makes this compound a versatile building block for the synthesis of more complex molecules. Its derivatization is a key strategy for a multitude of applications, ranging from the development of novel therapeutic agents to the creation of specialized analytical probes. The ability to selectively modify these functional groups allows for the introduction of various tags that can enhance properties such as fluorescence, or facilitate analysis by chromatographic and spectrometric methods.

Introduction of Property-Enhancing Tags

The derivatization of this compound can be strategically employed to introduce moieties that confer enhanced or specific properties to the resulting molecule. A significant area of interest is the introduction of fluorescent tags, which transforms the quinoline derivative into a probe for bioimaging and analytical applications.

The inherent fluorescence of the quinoline core can be modulated and enhanced through chemical modification. For instance, the introduction of a trifluoromethyl group into 7-aminoquinolines has been shown to induce strong intramolecular charge-transfer (ICT) fluorescence, resulting in large Stokes shifts. mdpi.com This solvatochromic behavior, where the fluorescence emission wavelength is dependent on the polarity of the solvent, makes such derivatives excellent candidates for environmentally sensitive fluorescent probes. nih.gov While direct derivatization of this compound to introduce such tags is a promising strategy, the literature more broadly describes the synthesis of various 7-aminoquinoline (B1265446) derivatives with tailored fluorescent properties. mdpi.comacs.org

The amino group at the 2-position is a prime site for the attachment of fluorescent labels. Reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) are designed to react with primary amines to form stable, highly fluorescent derivatives amenable to HPLC analysis. nih.gov Similarly, the carboxylate group can be targeted for derivatization. After activation, for example using coupling agents like diethyl phosphorocyanidate (DEPC), it can be reacted with fluorescent amines to yield fluorescently tagged amides. nih.gov

The following table summarizes potential derivatization strategies for introducing property-enhancing tags onto the this compound scaffold, based on the reactivity of its functional groups.

| Functional Group | Derivatization Strategy | Potential Property-Enhancing Tag | Resulting Derivative | Application |

| 2-Amino Group | Acylation/Urea Formation | Fluorescent N-hydroxysuccinimide esters (e.g., NHS-fluorescein) | N-Acylated fluorescent quinoline | Fluorescent labeling for bioimaging and HPLC |

| 2-Amino Group | Reaction with sulfonyl chlorides | Dansyl chloride | Sulfonamide-linked fluorescent quinoline | Fluorescent probe with environmental sensitivity |

| 7-Carboxylate Group | Amide bond formation (with a fluorescent amine) | Amino-containing fluorophores (e.g., 7-amino-4-methylcoumarin) | Amide-linked fluorescent quinoline | FRET probes, analytical standards |

| Quinoline Ring | Palladium-catalyzed cross-coupling (requires prior functionalization, e.g., halogenation) | Aryl or heteroaryl groups | Biaryl-substituted quinoline | Modulation of electronic and photophysical properties |

Strategies for Chromatographic and Spectrometric Analysis

The analysis of this compound and its derivatives relies heavily on chromatographic and spectrometric techniques. Derivatization plays a crucial role in enhancing the detectability and separation of these compounds.

Chromatographic Analysis:

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of quinoline derivatives. For compounds that lack a strong chromophore or fluorophore, pre-column or post-column derivatization is essential for sensitive detection. thermofisher.comijpsonline.com

Pre-column Derivatization for HPLC-Fluorescence Detection: The primary amino group of this compound can be reacted with fluorogenic reagents such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, or with 9-fluorenylmethyl chloroformate (FMOC-Cl), to produce highly fluorescent isoindole or dibenzofulvene adducts, respectively. thermofisher.com These derivatives can be readily separated by reversed-phase HPLC and detected with high sensitivity. The carboxylate group can also be targeted by using fluorescent tagging reagents for carboxylic acids, which typically requires an activation step. nih.gov For instance, the use of 4-substituted-7-aminoalkylamino-2,1,3-benzoxadiazoles has been reported for the sensitive detection of carboxylic acids. nih.gov

A typical workflow for the analysis of a derivatized quinoline is presented below:

| Step | Description | Key Parameters |

| 1. Derivatization | Reaction of the analyte with a tagging reagent to enhance detectability. | Reagent type (e.g., OPA, FMOC-Cl), reaction pH, temperature, and time. |

| 2. HPLC Separation | Separation of the derivatized analyte from other components on a chromatographic column. | Column type (e.g., C18), mobile phase composition and gradient, flow rate. |

| 3. Detection | Detection of the separated derivative using a suitable detector. | Fluorescence detector (excitation and emission wavelengths), UV-Vis detector. |

Spectrometric Analysis:

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the structural elucidation and characterization of this compound and its derivatives.

Mass Spectrometry (MS): GC-MS and LC-MS are powerful techniques for identifying and quantifying these compounds. For GC-MS analysis, derivatization is often necessary to increase the volatility of the analyte. nih.gov The mass spectra of quinoline derivatives provide valuable information about their molecular weight and fragmentation patterns, which aids in structure confirmation. The fragmentation of quinoline-4-carboxylic acids, for example, often involves the characteristic loss of the carboxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental for the structural analysis of synthesized derivatives. Chemical shifts and coupling constants provide detailed information about the arrangement of atoms in the molecule. For instance, the synthesis of novel fluoroquinolone precursors from quinoline-3-carboxylate derivatives was confirmed using 1H, 13C, and 19F NMR spectroscopy. mdpi.com The formation of derivatives can be monitored by the appearance of new signals corresponding to the attached functional groups. nih.gov

The following table outlines the key analytical techniques used for the characterization of this compound derivatives.

| Analytical Technique | Information Obtained | Sample Preparation |

| HPLC-Fluorescence | Quantitative analysis, separation of mixtures | Pre- or post-column derivatization with a fluorescent tag. |

| GC-MS | Molecular weight, structural information (fragmentation) | Derivatization to increase volatility may be required. |

| LC-MS | Molecular weight, structural information, analysis of complex mixtures | Direct injection of solutions. |

| 1H NMR | Proton environment, structural connectivity | Dissolution in a deuterated solvent. |

| 13C NMR | Carbon skeleton, presence of functional groups | Dissolution in a deuterated solvent. |

Future Directions in Research on Methyl 2 Aminoquinoline 7 Carboxylate

Development of More Sustainable and Efficient Synthetic Strategies

The future synthesis of methyl 2-aminoquinoline-7-carboxylate is anticipated to align with the principles of green chemistry, moving away from traditional methods that often involve harsh conditions, hazardous solvents, and costly catalysts. nih.govacs.orgacs.org Research will likely focus on developing one-pot synthetic protocols that improve atom economy and reduce waste. acs.org

Key areas of development include:

Eco-friendly Catalysts: A major shift is expected towards the use of reusable and environmentally benign catalysts. Nanocatalysts, in particular, are a promising option due to their high efficiency and unique properties. nih.govacs.org

Greener Reaction Media: The use of less hazardous solvents is a critical aspect of sustainable synthesis. Future methods may employ water, ethanol, or even solvent-free conditions to minimize environmental impact. nih.govacs.org

Energy-Efficient Methodologies: Techniques such as microwave-assisted synthesis are expected to become more prevalent. mdpi.com These methods can significantly reduce reaction times and energy consumption compared to conventional heating.

| Parameter | Traditional Synthesis | Future Sustainable Synthesis |

|---|---|---|

| Catalysts | Often uses stoichiometric, hazardous Lewis or Brønsted acids. acs.org | Focus on recyclable nanocatalysts (e.g., Fe, Cu, Ni-based) and biocatalysts. nih.govnih.gov |

| Solvents | Use of hazardous and high-boiling point organic solvents. acs.org | Emphasis on water, ethanol, or solvent-free conditions. nih.gov |

| Energy | Requires prolonged heating and high temperatures. acs.org | Utilization of energy-efficient sources like microwave or ultrasonic irradiation. mdpi.comnih.gov |

| Byproducts | Can generate significant amounts of waste. acs.org | Aims for higher atom economy and minimal byproduct formation. acs.org |

Exploration of Novel Reaction Pathways and Catalytic Systems

Beyond sustainability, a significant research thrust will be the discovery of new chemical reactions and more sophisticated catalytic systems to construct and functionalize the this compound scaffold. This involves moving beyond classical quinoline (B57606) syntheses towards more modern and versatile methods.

Future research is expected to explore:

Transition Metal Catalysis: The use of transition metals like rhodium, ruthenium, cobalt, and copper in catalyzing the synthesis of quinoline derivatives through C-H bond activation and annulation strategies is a promising frontier. mdpi.com For instance, rhodium-catalyzed cyclization of anilines with alkynes offers a regioselective route to quinoline carboxylates. mdpi.com

Nanocatalysis: The application of nanocatalysts is a rapidly growing field. acs.org Various metal-based nanoparticles (e.g., Fe, Cu, Ni, Ti) have been shown to be effective for quinoline synthesis, often under milder conditions and with better yields. nih.govnih.gov The development of magnetic nanocatalysts that can be easily recovered and reused is particularly attractive. nih.gov

Metal-Free Reactions: To further enhance the green credentials of the synthesis, metal-free reaction pathways are being investigated. acs.org These can involve the use of iodine catalysis or superacids like trifluoromethanesulfonic acid to promote cyclization. mdpi.comacs.org

| Catalytic System | Description | Potential Advantages | Reference |

|---|---|---|---|

| Transition Metal Catalysts (Rh, Ru, Co, Cu) | Facilitate C-H bond activation and oxidative annulation reactions. | High efficiency, regioselectivity, and broad functional group tolerance. | mdpi.com |

| Nanocatalysts (e.g., Fe₃O₄, CuFe₂O₄) | Utilize nanoparticles as catalysts, often with high surface area and reactivity. | High yields, mild reaction conditions, and potential for catalyst recyclability. | nih.gov |

| Zeolite-Based Catalysts | Heterogeneous catalysts that can be tuned for specific acid properties. | Good performance in gas-phase reactions, with yields influenced by Lewis acidity. | rsc.org |

| Metal-Free Catalysts (e.g., I₂, TFAA) | Employ non-metal species to catalyze the reaction. | Avoids metal contamination in the final product and can offer a greener alternative. | mdpi.comacs.org |

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry is set to play an increasingly integral role in the study of this compound. Advanced modeling techniques can provide deep insights into its electronic structure, reactivity, and potential applications, thereby guiding experimental work.

Key computational approaches for future research include:

Density Functional Theory (DFT): DFT calculations are powerful tools for predicting a wide range of molecular properties, including bond lengths, vibrational frequencies (FT-IR spectra), and electronic characteristics. researchgate.net By comparing different functionals and basis sets, researchers can achieve high accuracy in their predictions. researchgate.net This can be used, for example, to understand the regioselectivity of reactions like methylation. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of molecules, such as their interactions with biological targets. nih.gov This is particularly relevant for designing quinoline derivatives with specific pharmacological activities.

Rational Drug Design Protocols: Systematic protocols like CADMA-Chem can be used to design and screen large libraries of quinoline derivatives for desired properties, such as bioavailability, toxicity, and antioxidant potential, before undertaking their synthesis. nih.govnih.gov

Expanding Synthetic Utility in Material Science and Advanced Organic Frameworks

The unique structural features of this compound, namely its rigid heterocyclic core and multiple coordination sites (the amino group, the carboxylate, and the quinoline nitrogen), make it an attractive building block for advanced materials.

Future research in this area will likely focus on:

Metal-Organic Frameworks (MOFs): The use of amino-functionalized carboxylate ligands is a well-established strategy for constructing novel MOFs. frontiersin.org this compound could serve as a linker to create MOFs with interesting topologies and properties, such as high porosity and stability. researchgate.net These materials have potential applications in gas storage, separation, and catalysis. researchgate.netrsc.org

Fluorescent Sensors: Quinoline derivatives are known for their fluorescent properties. acs.org By incorporating this compound into larger structures like MOFs, it may be possible to develop fluorescent materials that can act as sensors for detecting metal ions or other small molecules. frontiersin.org

Structural Modifications for Enhanced Synthetic Versatility

The core structure of this compound offers multiple sites for chemical modification, providing a platform for creating a diverse library of new compounds with tailored properties. Future synthetic efforts will likely explore these modifications to enhance its utility.

Potential avenues for structural modification include:

Reactions at the Amino Group: The 2-amino group can be alkylated, acylated, or used as a handle to introduce other functional groups, potentially leading to compounds with altered biological activity or material properties. acs.orgnih.gov

Modification of the Carboxylate Group: The methyl ester of the 7-carboxylate can be hydrolyzed to the corresponding carboxylic acid or converted into amides, offering another point of diversification. nih.gov

Substitution on the Quinoline Ring: While the existing substituents direct reactivity, further electrophilic or nucleophilic aromatic substitutions on the quinoline ring could be explored to fine-tune the electronic properties of the molecule. mdpi.com

These structural modifications are crucial for developing structure-activity relationships and for optimizing the compound for specific applications, whether in medicine or material science. nih.govnih.gov

Q & A

Q. What are the established synthetic routes for Methyl 2-aminoquinoline-7-carboxylate?

The compound is synthesized via reduction of (E)-methyl 4-(2-cyanovinyl)-3-nitrobenzoate (77) using iron powder in a DMF/glacial acetic acid mixture. The reaction mixture is heated at 80°C for 1 hour, followed by neutralization with saturated NaHCO₃, extraction with ethyl acetate, and purification via precipitation in hexane. This method yields the product as a pale-yellow crystalline solid with a typical purity >95% .

| Reaction Step | Conditions | Yield |

|---|---|---|

| Reduction of nitro group | Fe powder, DMF/glacial acetic acid, 80°C | ~70% |

| Purification | Ethyl acetate/hexane precipitation | >95% purity |

Q. Which spectroscopic methods are critical for structural confirmation?

Structural validation relies on:

- ¹H/¹³C-NMR : Peaks corresponding to the methyl ester (δ ~3.9 ppm for ¹H; δ ~52 ppm for ¹³C) and amino group (δ ~5.8 ppm for ¹H).

- Mass spectrometry : ESIMS and HRMS confirm the molecular ion ([M+H]⁺ at m/z 217.1) and exact mass (C₁₁H₁₀N₂O₂, calc. 217.0748) .

- Elemental analysis : C, H, N percentages should align with theoretical values (±0.3%).

Q. What are the recommended handling and storage protocols?

- Stability : Stable under normal conditions but avoid prolonged exposure to moisture, strong acids/bases, and oxidizing agents .

- Decomposition : Combustion releases toxic fumes (e.g., NOₓ, CO); use fume hoods during reactions .

- Storage : Store in airtight containers at 2–8°C in a dark, dry environment .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR or MS data may arise from residual solvents, impurities, or tautomerism. Mitigation strategies include:

Q. What strategies optimize the synthesis yield of this compound?

Key variables for optimization:

- Catalyst selection : Replace Fe powder with Pd/C under hydrogen for milder reduction conditions (tested in analogs, improving yield to ~85%) .

- Solvent system : Replace DMF with ethanol to reduce side reactions (e.g., ester hydrolysis) .

- Temperature control : Lower reaction temperature to 60°C to minimize decomposition .

Q. How is this compound utilized in structure-activity relationship (SAR) studies for neuroactive agents?

this compound serves as a scaffold for designing neuronal inhibitors. Modifications include:

- Side-chain additions : Introducing substituents at the 2-amino group (e.g., alkylation or acylation) to enhance blood-brain barrier penetration .

- Bioisosteric replacement : Replacing the methyl ester with carboxamide groups to improve metabolic stability (tested in related quinoline derivatives) .

| Modification | Biological Impact | Reference |

|---|---|---|

| 2-Amino alkylation | Increased selectivity for neuronal targets | |

| Ester → carboxamide swap | Improved pharmacokinetic profile |

Methodological Best Practices

Q. What are the guidelines for reporting crystallographic data of this compound?

If single crystals are obtained:

Q. How should researchers present chemical structures in publications?

Follow journal guidelines (e.g., Med. Chem. Commun.):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.